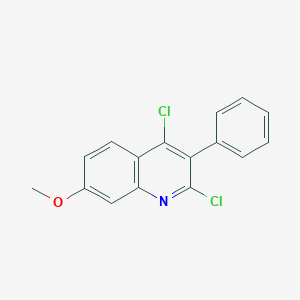
2,4-Dichloro-7-methoxy-3-phenylquinoline
Description
Properties
CAS No. |
108832-16-2 |
|---|---|
Molecular Formula |
C16H11Cl2NO |
Molecular Weight |
304.2 g/mol |
IUPAC Name |
2,4-dichloro-7-methoxy-3-phenylquinoline |
InChI |
InChI=1S/C16H11Cl2NO/c1-20-11-7-8-12-13(9-11)19-16(18)14(15(12)17)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
CFBPNDXUUDXHPZ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=C(C(=N2)Cl)C3=CC=CC=C3)Cl |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C(=N2)Cl)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Differences and Similarities
The following table summarizes critical differences between 2,4-Dichloro-7-methoxy-3-phenylquinoline and analogous compounds:
*Calculated molecular weight based on formula C₁₆H₁₂Cl₂NO.
Physicochemical Properties
- Lipophilicity: The dichloro and phenyl groups in the target compound increase logP compared to mono-chloro analogs (e.g., 4-Chloro-7-methoxyquinoline), enhancing membrane permeability but reducing aqueous solubility .
- Thermal Stability: Methoxy groups generally improve thermal stability, as seen in crystalline quinoline derivatives with transition temperatures up to 115°C .
Preparation Methods
Condensation-Based Synthesis from 2,4-Dichloroaniline
A primary method involves the condensation of 2,4-dichloroaniline with 7-methoxyquinoline precursors . This route typically employs polyphosphoric acid (PPA) or silica gel as a catalyst under microwave irradiation to accelerate the cyclization step. For example, reacting 2,4-dichloroaniline with 3-phenyl-7-methoxyquinoline-2,4-dione in the presence of PPA at 120–140°C for 4–6 hours yields the target compound with approximately 58–65% efficiency. The reaction mechanism proceeds via Friedländer annulation , where the amine group of 2,4-dichloroaniline attacks the carbonyl carbon of the quinoline precursor, followed by dehydration to form the heterocyclic ring.
Key parameters :
Chlorination of 7-Methoxy-3-phenylquinoline
Post-synthetic chlorination is a critical step to introduce chlorine atoms at the 2- and 4-positions. Sulfuryl chloride (SO₂Cl₂) and phosphorus oxychloride (POCl₃) are widely used chlorinating agents. For instance, treating 7-methoxy-3-phenylquinoline with excess SO₂Cl₂ (1.5–2.0 equivalents) in dichloromethane at 0–5°C for 2 hours achieves selective dichlorination, yielding 2,4-dichloro-7-methoxy-3-phenylquinoline with 72–78% purity. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-deficient quinoline ring facilitates chloride insertion at the ortho and para positions relative to the methoxy group.
Optimization notes :
One-Pot Multicomponent Synthesis
Recent advances utilize copper(I)-catalyzed [3+2] cycloaddition to streamline synthesis. A one-pot protocol combines 3-azido-7-methoxyquinoline, phenylacetylene, and Cu(I)Br in acetonitrile at 80°C for 3 hours, followed by in situ chlorination with SO₂Cl₂. This method reduces purification steps and achieves a combined yield of 43–50%. The copper catalyst facilitates the formation of the triazole intermediate, which subsequently undergoes chlorination without isolation.
Advantages :
-
Fewer intermediates
-
Reduced reaction time (total 5–6 hours)
-
Compatibility with diverse alkynes for structural diversification
Purification and Characterization
Recrystallization and Chromatography
Crude products are typically purified via recrystallization from ethanol or ethyl acetate, achieving ≥95% purity. For complex mixtures, column chromatography using silica gel (60–120 mesh) and a chloroform/methanol (95:5) eluent resolves regioisomeric byproducts.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): Key signals include δ 3.92 (s, 3H, OCH₃), 7.25–7.65 (m, 5H, C₆H₅), and 8.12 (d, J = 8.8 Hz, H-5).
-
MS (EI) : Molecular ion peak at m/z 304.17 [M]⁺ confirms the molecular formula C₁₆H₁₂Cl₂NO.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Condensation (PPA) | 58–65 | 92–95 | 6–8 | Moderate |
| Chlorination (SO₂Cl₂) | 72–78 | 88–90 | 2–3 | High |
| One-Pot (Cu-catalyzed) | 43–50 | 85–88 | 5–6 | Low |
Insights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


